2-Fluoro-4-(trifluoromethoxy)benzonitrile
CAS No.: 1240256-78-3
Cat. No.: VC2707803
Molecular Formula: C8H3F4NO
Molecular Weight: 205.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240256-78-3 |
|---|---|
| Molecular Formula | C8H3F4NO |
| Molecular Weight | 205.11 g/mol |
| IUPAC Name | 2-fluoro-4-(trifluoromethoxy)benzonitrile |
| Standard InChI | InChI=1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H |
| Standard InChI Key | IBIPIWRSAUPROW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)C#N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)C#N |
Introduction
The trifluoromethoxy group generally imparts different electronic properties compared to the trifluoromethyl group, potentially affecting the compound's reactivity, solubility, and biological activity. The trifluoromethoxy group typically contributes to increased lipophilicity and metabolic stability in pharmaceutical applications.
Synthesis Methods
Halogenation and Substitution
Another approach could involve sequential halogenation and substitution reactions, as mentioned in search result for a related compound:
"The first step location bromination: m-trifluoromethyl fluorobenzene, glacial acetic acid, the vitriol oil are put into reactor; Through mixing stirring, temperature rising reflux; Add C₅H₆Br₂N₂O₂ in batches, reacted 5~7 hours, water ice solution wash 4-fluoro-2-methyl bromobenzene trifluoride."
For 2-Fluoro-4-(trifluoromethoxy)benzonitrile, a similar approach could be employed using an appropriate trifluoromethoxy-substituted starting material.
Chemical Reactivity and Stability
Reactive Centers
2-Fluoro-4-(trifluoromethoxy)benzonitrile contains three key reactive centers:
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The nitrile (cyano) group, which can undergo hydrolysis, reduction, and addition reactions
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The aromatic ring, which may participate in electrophilic aromatic substitution, though reactivity is diminished by the electron-withdrawing groups
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The trifluoromethoxy group, which imparts specific electronic properties and potential for metabolic transformations
Stability Considerations
Based on the properties of related compounds, 2-Fluoro-4-(trifluoromethoxy)benzonitrile likely exhibits:
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Thermal stability up to its melting point
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Resistance to hydrolysis under neutral conditions
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Sensitivity to strong nucleophiles that might attack the nitrile group
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Stability in storage at ambient temperature, similar to 2-Fluoro-4-(trifluoromethyl)benzonitrile which has a "Storage Temperature: Ambient"
Applications and Research Significance
Agricultural Chemistry
Fluorinated aromatic compounds are widely used in agricultural applications:
"It is used in formulating agrochemicals, such as herbicides and pesticides, due to its effectiveness in targeting specific plant processes while minimizing environmental impact."
The trifluoromethoxy group may provide additional benefits in terms of bioavailability and persistence compared to the trifluoromethyl group found in the analogous compound.
Material Science Applications
Based on information about related compounds, 2-Fluoro-4-(trifluoromethoxy)benzonitrile might find applications in:
"Creating advanced materials, including polymers and coatings, that require enhanced thermal stability and chemical resistance, making them suitable for harsh environments."
The trifluoromethoxy group potentially provides different material properties compared to trifluoromethyl-substituted compounds, possibly enhancing surface properties or interfacial behaviors.
Analytical Methods and Characterization
Chromatographic Methods
For purity analysis and separation, the following techniques would likely be applicable:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
Structure-Activity Relationships
Electronic Effects
The trifluoromethoxy group in 2-Fluoro-4-(trifluoromethoxy)benzonitrile exerts different electronic effects compared to the trifluoromethyl group in the analogous compound. The trifluoromethoxy group:
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Is more electron-withdrawing through inductive effects
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Has different resonance properties due to the oxygen atom
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Creates distinct electronic distribution, affecting reactivity patterns
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Potentially influences the acidity of neighboring protons differently
Steric Considerations
The trifluoromethoxy group occupies a different spatial arrangement than the trifluoromethyl group, which may impact:
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Molecular recognition in biological systems
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Crystal packing arrangements
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Intermolecular hydrogen bonding patterns
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Rotational barriers and conformational preferences
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